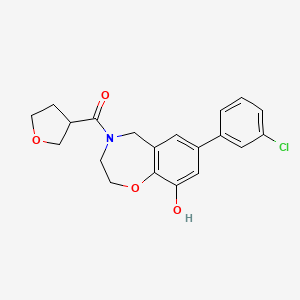

![molecular formula C14H13N3O2S2 B5500225 5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine and related compounds typically involves multiple steps, including reactions such as cyclization and the formation of co-crystals. For instance, in a study by Channar et al. (2019), the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 (Channar, Saeed, Larik, Bolte, & Erben, 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific bond angles and interactions. Smith & Lynch (2013) studied the crystal structures of related thiadiazole derivatives, finding intricate hydrogen-bonding motifs and planarity in the molecular structures (Smith & Lynch, 2013).

Chemical Reactions and Properties

Chemical reactions involving 5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine can lead to the formation of various derivatives. For instance, Patel and Mehta (2006) describe the preparation of Schiff Base/anils/azomethines by facile condensation with aromatic aldehydes (Patel & Mehta, 2006).

Physical Properties Analysis

Physical properties such as crystallinity and phase behavior are critical in understanding these compounds. Sonpatki et al. (1999) synthesized and characterized polymers based on similar thiadiazole derivatives, providing insights into their physical properties (Sonpatki, Skaria, Fradet, Ponrathnam, & Rajan, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for applications. El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, shedding light on the chemical properties of similar compounds (El-Emam et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

Researchers have developed sulfonamide derivatives, including those related to the 1,3,4-thiadiazol-2-amine structure, exhibiting anti-tobacco mosaic virus activity. These compounds were synthesized through a multi-step process, starting from basic aromatic acids to the final sulfonamide derivatives, showcasing their potential in antiviral applications (Zhuo Chen et al., 2010).

Antimicrobial and Antifungal Properties

Another study extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocycles, leading to the creation of compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential of such derivatives in combating microbial infections (N. Kobzar et al., 2019).

Synthesis and Characterization of Heterocyclic Azodyes

Heterocyclic azodyes derived from thiadiazole have been synthesized and characterized, indicating potential applications in dyeing and biological studies. The dyes synthesized from thiadiazole derivatives showed promising biological activity, underscoring the versatility of the thiadiazole ring in various applications (C. T. K. Kumar et al., 2013).

Green Synthesis of Functionalized Naphthol Derivatives

A green, efficient, and solvent-free synthesis of diverse functionalized aminoalkyl and amidoalkyl naphthol derivatives has been reported. Utilizing 1,3,4-thiadiazol-2-amine in a multicomponent reaction demonstrates an eco-friendly approach to synthesizing valuable compounds for pharmaceutical and chemical research (Elahe Hadadianpour & Behjat Pouramiri, 2019).

Potential Antihypertensive Agents

The synthesis of novel aryloxy propanoyl thiadiazoles as potential antihypertensive agents illustrates the therapeutic applications of thiadiazole derivatives. This study signifies the exploration of thiadiazole compounds in developing new treatments for hypertension (Amarish B. Samel & N. Pai, 2010).

Propiedades

IUPAC Name |

5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c15-14-17-16-13(20-14)7-8-21(18,19)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTPIBBRBCUGTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)